N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride is a synthetic organic compound characterized by the presence of bromine, tert-butyl, and trifluoroacetimidoyl groups
Preparation Methods
The synthesis of N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets through its functional groups. The bromine and trifluoroacetimidoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride can be compared with similar compounds such as:
- 2-Bromo-4-(tert-butyl)phenyl N-(3-chloro-2-methylphenyl)carbamate
- N-(2-(4-Bromo-phenyl)-1-tert-butylcarbamoyl-vinyl)-4-nitro-benzamide
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the trifluoroacetimidoyl group in this compound makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C12H12BrClF3N |
---|---|
Molecular Weight |
342.58 g/mol |
IUPAC Name |
N-(2-bromo-4-tert-butylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C12H12BrClF3N/c1-11(2,3)7-4-5-9(8(13)6-7)18-10(14)12(15,16)17/h4-6H,1-3H3 |
InChI Key |
QRGGRMXZNWBEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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